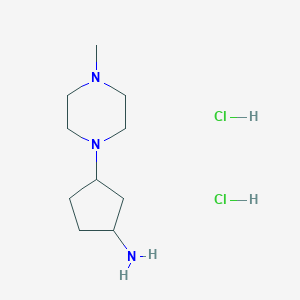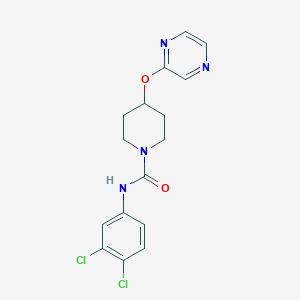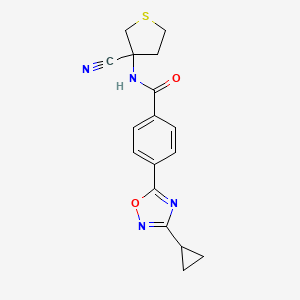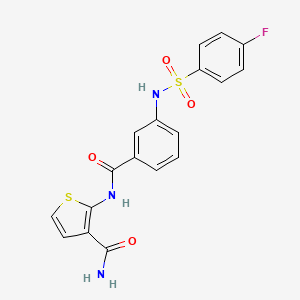
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a heterocyclic organic compound and can be used as a pharmaceutical intermediate . It is not intended for human or veterinary use but for research purposes only.
Molecular Structure Analysis
The molecular formula of this compound is C10H24Cl3N3 and its molecular weight is 292.68 . The InChI code is 1S/C10H21N3.3ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;;/h9-10H,2-8,11H2,1H3;3*1H .It is stored at room temperature . The compound is stable under normal conditions .
科学的研究の応用
1. Carcinogenic Heterocyclic Amines in Diet
Research has explored the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet, highlighting the human exposure to these compounds through food. Such studies underscore the importance of understanding the metabolic and health implications of exposure to various amines, including potentially those structurally related to "3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine; dihydrochloride" (Ushiyama et al., 1991).
2. MDMA and Serotonin Releasing Agents
Research comparing the reinforcing, subjective, and physiological effects of MDMA with other compounds, such as d-amphetamine and metachlorophenylpiperazine (mCPP), provides insights into the pharmacological and psychological impacts of various psychoactive substances. This research can inform the development and application of new therapeutic compounds or help understand the mechanisms of action of existing drugs (Tancer & Johanson, 2003).
3. Drug-Induced Parkinsonism
Studies on the effects of specific meperidine analogs, such as 4-propyloxy-4-phenyl-N-methylpiperidine, on inducing parkinsonism highlight the neurological risks associated with certain chemical compounds. These findings are crucial for drug safety evaluations and understanding the neurological impact of various substances (Davis et al., 1979).
4. Interactions with Drug Testing
Research on how trazodone, meta-chlorophenylpiperazine (an hallucinogenic drug and trazodone metabolite), and the hallucinogen trifluoromethylphenylpiperazine cross-react with drug testing assays emphasizes the complexity of interpreting drug tests and the need for accurate identification of substances in clinical and forensic settings (Logan et al., 2010).
5. Antifibrinolytic Properties of Amino Methyl Cyclohexane Carboxylic Acid
The exploration of the antifibrinolytic properties of amino methyl cyclohexane carboxylic acid and its isomers, such as AMCA, in clinical settings provides an example of how specific chemical compounds are investigated for therapeutic applications, particularly in controlling bleeding and fibrinolysis (Andersson et al., 2009).
Safety and Hazards
The compound is classified as potentially harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;/h9-10H,2-8,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZSHJHBKDNXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)



![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)


![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734830.png)
![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)
amino}acetamide](/img/structure/B2734833.png)
![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2734835.png)
![6-(2-methoxyethyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734837.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2734839.png)